NVP-HSP990
概要
説明
NVP-HSP990は、ヒートショックタンパク質90(HSP90)の新しい低分子阻害剤です。 ヒートショックタンパク質90は、タンパク質のフォールディング、アセンブリ、輸送において重要な役割を果たす分子シャペロンです。 This compoundは、in vitroおよびin vivo研究の両方で、強力で幅広い抗腫瘍活性を示しています 。 This compoundは、高い経口バイオアベイラビリティと、ヒートショックタンパク質90アルファ、ヒートショックタンパク質90ベータ、グルコース調節タンパク質94など、ヒートショックタンパク質90の複数のアイソフォームを阻害する能力で知られています .
科学的研究の応用
In chemistry, it is used as a tool compound to study the role of heat shock protein 90 in protein folding and stability . In biology, NVP-HSP990 has been shown to inhibit the replication of rotavirus in vitro and in vivo, making it a promising candidate for antiviral drug development . In medicine, this compound is being evaluated in clinical trials for its efficacy in treating advanced solid tumors . Its ability to inhibit multiple oncogenic signaling pathways makes it a valuable therapeutic agent for cancer treatment . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting heat shock protein 90 .
作用機序
NVP-HSP990は、ヒートショックタンパク質90のN末端ATP結合ドメインに結合することにより、その効果を発揮し、ATPase活性を阻害します 。 この阻害は、ヒートショックタンパク質90とそのクライアントタンパク質間の相互作用を阻害し、これらのクライアントタンパク質の不安定化と分解につながります 。 This compoundの分子標的は、安定性と機能のためにヒートショックタンパク質90に依存するさまざまな発癌性タンパク質を含みます 。 ヒートショックタンパク質90を阻害することにより、this compoundは、複数の腫瘍発生シグナル伝達経路を効果的にブロックし、細胞増殖の停止とアポトーシスの誘導をもたらします .
類似の化合物との比較
This compoundは、高い経口バイオアベイラビリティと、ヒートショックタンパク質90の複数のアイソフォームに対する強力な阻害活性により、他のヒートショックタンパク質90阻害剤とは異なります 。 同様の化合物には、ゲルダーマイシンとその誘導体タネスピマイシン(17-アリルアミノ-17-デメトキシゲルダーマイシン)があり、これらもヒートショックタンパク質90を阻害しますが、構造と薬理学的プロファイルが異なります 。 ゲルダーマイシンとは異なり、this compoundは、低い経口バイオアベイラビリティと肝毒性に関する問題に悩まされることはありません 。 もう1つの同様の化合物であるNVP-AUY922は、ゲルダーマイシンよりも、ヒートショックタンパク質90クライアントタンパク質の調節とアポトーシス細胞死の誘導において強力であることが示されています .
生化学分析
Biochemical Properties
NVP-HSP990 exhibits single digit nanomolar IC50 values on three of the Hsp90 isoforms (Hsp90α, Hsp90β, and GRP94) and 320 nanomolar IC50 value on the fourth (TRAP-1), with selectivity against unrelated enzymes, receptors, and kinases . It binds to the N-terminal ATP-binding domain of Hsp90 .
Cellular Effects
This compound has been shown to potently inhibit the growth of human cell lines and primary patient samples from a variety of tumor types . In c-Met amplified GTL-16 gastric tumor cells, this compound dissociated the Hsp90-p23 complex, depleted client protein c-Met, and induced Hsp70 . It also inhibited the activation of MAPK pathways induced by rotavirus infection .
Molecular Mechanism
This compound exerts its effects at the molecular level by disrupting the Hsp90 client protein interaction . This disruption destabilizes diverse oncoproteins, resulting in simultaneous blockade of multiple tumorigenic signaling pathways, arrest of cell proliferation, and induction of apoptosis .
Temporal Effects in Laboratory Settings
In the GTL-16 xenograft model, a single oral administration of 15 mg/kg of this compound induced sustained downregulation of c-Met and upregulation of Hsp70 . In a cynomolgus monkey model of temporal lobe epilepsy, oral administration of low-dose this compound completely suppressed epileptiform discharges for up to 12 months .
Dosage Effects in Animal Models
In animal models, this compound exhibits drug-like pharmaceutical and pharmacologic properties with high oral bioavailability . Administration of 0.1 mg/kg this compound led to upregulation of EAAT2 and inhibition of spontaneous seizures in epileptic mice .
Metabolic Pathways
It is known that the protein folding function of Hsp90, which this compound inhibits, depends on its ATPase activity .
Transport and Distribution
It is known that this compound is orally bioavailable and exhibits drug-like pharmaceutical and pharmacologic properties .
Subcellular Localization
Hsp90, the target of this compound, is a ubiquitous and abundant molecular chaperone required for protein folding, assembly, and transport .
準備方法
NVP-HSP990の合成には、重要な中間体の調製とその後のカップリング反応など、いくつかのステップが含まれます。 合成経路は通常、置換ベンズアミドの調製から始まり、次に特定の反応条件下でピリジン誘導体とカップリングされます 。 最終生成物は、精製および結晶化プロセスを経て得られます。 This compoundの工業生産方法には、これらの合成経路を最適化して、高収率と高純度を実現し、同時に費用対効果とスケーラビリティを確保することが含まれます .
化学反応の分析
NVP-HSP990は、酸化、還元、置換反応など、さまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます 。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化生成物を生じる可能性があります .
科学研究への応用
化学では、this compoundは、タンパク質のフォールディングと安定性におけるヒートショックタンパク質90の役割を研究するためのツール化合物として使用されます 。 生物学では、this compoundは、in vitroおよびin vivoでロタウイルスの複製を阻害することが示されており、抗ウイルス薬開発の有望な候補となっています 。 医学では、this compoundは、進行固形腫瘍の治療における有効性を評価するために臨床試験で評価されています 。 複数の発癌性シグナル伝達経路を阻害する能力により、this compoundはがん治療に役立つ治療薬となっています 。 業界では、this compoundは、ヒートショックタンパク質90を標的とする新しい薬物や治療戦略の開発に使用されています .
類似化合物との比較
NVP-HSP990 is unique compared to other heat shock protein 90 inhibitors due to its high oral bioavailability and potent inhibitory activity against multiple isoforms of heat shock protein 90 . Similar compounds include geldanamycin and its derivative tanespimycin (17-allylamino-17-demethoxygeldanamycin), which also inhibit heat shock protein 90 but have different structures and pharmacological profiles . Unlike geldanamycin, this compound does not suffer from issues related to low oral bioavailability and hepatotoxicity . Another similar compound is NVP-AUY922, which has shown greater potency than geldanamycin in modulating heat shock protein 90 client proteins and inducing apoptotic cell death .
生物活性
NVP-HSP990 is a novel small-molecule inhibitor of heat shock protein 90 (HSP90) that has garnered attention for its potential therapeutic applications in oncology and virology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and potential clinical applications.
This compound functions primarily by inhibiting the ATPase activity of HSP90, which is crucial for the stability and function of numerous client proteins involved in cancer progression and viral infections. By disrupting the HSP90-client protein complex, this compound leads to the degradation of oncogenic proteins and induces stress responses in cells.
- HSP90 Isoforms Targeted :
- HSP90α: IC50 = 0.6 nM
- HSP90β: IC50 = 0.8 nM
- GRP94: IC50 = 8.5 nM
- TRAP-1: IC50 = 320 nM
These values indicate a potent selectivity towards HSP90 isoforms compared to other enzymes and receptors, highlighting its potential as a targeted therapeutic agent .
Antitumor Activity
This compound has demonstrated significant antiproliferative effects across various tumor cell lines and primary patient samples. In vitro studies have shown that it effectively inhibits the growth of multiple cancer types, including gastric tumors, gliomas, and multiple myeloma (MM).
Case Study: Gastric Tumors
In studies involving GTL-16 gastric tumor cells:
- This compound induced dissociation of the HSP90-p23 complex.
- It resulted in downregulation of c-Met and upregulation of Hsp70.
- A single oral dose of 15 mg/kg led to sustained downregulation of c-Met in xenograft models .
Case Study: Multiple Myeloma
In MM cell lines:
- This compound induced G2 cell cycle arrest and apoptosis.
- It showed synergistic effects when combined with melphalan or HDAC inhibitors.
- The EC50 values for sensitive MM cell lines were approximately 20-54 nM, indicating strong efficacy .
Antiviral Activity
Recent studies have highlighted this compound's potential as an antiviral agent against rotavirus (RV).
- Effects on Rotavirus Infection :
- This compound significantly inhibited RV replication without blocking initial infection.
- It restored gene expression profiles disrupted by RV infection in intestinal epithelial cells.
- In vivo studies demonstrated its ability to alleviate RV-induced diarrhea and prevent intestinal lesions in BALB/c suckling mice .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound:
Activity | Cell Type / Model | IC50/Effect | Outcome |
---|---|---|---|
Antitumor | Gastric Tumors (GTL-16) | IC50 < 1 nM | Tumor growth inhibition |
Antitumor | Multiple Myeloma | EC50 = 20-54 nM | Induction of apoptosis and cell cycle arrest |
Antiviral | Rotavirus Infection | Inhibition without blocking entry | Alleviation of diarrhea in animal models |
Mechanism | HSP90 Isoforms | IC50 values ranging from 0.6 to 320 nM | Targeting oncogenic proteins |
特性
IUPAC Name |
(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQUUGTQYPVPD-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239429 | |
Record name | HSP-990 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934343-74-5 | |
Record name | HSP-990 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HSP-990 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HSP-990 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。